2-(3-Amino-4-methylphenyl)cyclopentan-1-one
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Overview
Description
2-(3-Amino-4-methylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by a cyclopentanone ring substituted with a 3-amino-4-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one typically involves the reaction of 3-amino-4-methylbenzaldehyde with cyclopentanone under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Amino-4-methylphenyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)cyclopentan-1-one: Similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
Substituted β-hydroxyamphetamines: These compounds have a similar phenyl ring structure but differ in their functional groups and overall molecular framework.
Uniqueness
2-(3-Amino-4-methylphenyl)cyclopentan-1-one is unique due to the presence of both the amino and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H15NO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10H,2-4,13H2,1H3 |
InChI Key |
RZUDAMWPJHMYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2=O)N |
Origin of Product |
United States |
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